Product packaging for 4-Tert-butylbenzamide(Cat. No.:CAS No. 56108-12-4)

4-Tert-butylbenzamide

Cat. No.: B1266068
CAS No.: 56108-12-4
M. Wt: 177.24 g/mol
InChI Key: VIPMBJSGYWWHAO-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in the fields of organic synthesis and medicinal chemistry. researchgate.netnih.gov These structures are recognized as useful building blocks for creating more complex molecules and are integral substructures in a wide array of pharmaceutical compounds. researchgate.netresearchgate.net The amide bond itself is fundamental in biological systems, and its incorporation into aromatic rings has led to the discovery of compounds with a vast range of pharmacological activities. researchgate.net

Benzamide derivatives have been investigated for numerous therapeutic applications, including as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. ontosight.aiwalshmedicalmedia.comnih.gov Their utility also extends to the treatment of conditions like diabetes, epilepsy, and even viral diseases such as hepatitis. researchgate.net The ability of the benzamide group to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological macromolecules, making it a valuable pharmacophore in drug design. nih.gov

Overview of 4-Tert-butylbenzamide as a Versatile Building Block

Within the large family of benzamides, this compound stands out as a particularly versatile chemical intermediate. biosynth.comchembk.com Its structure, featuring a bulky tert-butyl group at the para position of the benzene ring, imparts specific physical and chemical properties. The tert-butyl group is electron-donating through an inductive effect, which can influence the reactivity of the aromatic ring and the amide group. nih.gov Furthermore, its hydrophobic nature can affect the solubility and interaction of the molecule in different chemical environments. nih.gov

This compound serves as a key starting material in various organic syntheses. chembk.com For instance, it can be a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents and light stabilizers. chembk.com The strategic placement of the tert-butyl group can also direct the course of chemical reactions, making it a valuable tool for synthetic chemists aiming to construct specific molecular architectures.

Historical Context and Evolution of Research on this compound and its Analogues

The historical development of research on this compound is intertwined with the broader exploration of benzamide chemistry and the synthesis of substituted aromatic compounds. Early research in this area was often driven by the need to develop efficient synthetic routes to related molecules, such as 4-tert-butylbenzaldehyde, with patents from the early 1980s and 1990s describing various synthetic processes starting from precursors like 4-tert-butyltoluene. google.comgoogle.com

The evolution of research has seen a shift towards more refined and efficient catalytic methods for the synthesis of N-substituted amides. A notable example is the use of copper(II) triflate (Cu(OTf)2) as a stable and efficient catalyst for the Ritter reaction to produce N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under mild, solvent-free conditions at room temperature. researchgate.net This demonstrates a significant advancement from earlier, harsher synthetic methods.

Contemporary research continues to explore the potential of this compound and its analogues. For example, the compound 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been identified as a molecule of interest for its potential pharmacological activities, which are attributed to its specific substitution pattern on the benzamide scaffold. ontosight.ai The ongoing investigation into such derivatives underscores the enduring relevance of the this compound structure in the quest for new and improved chemical entities.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound thermofisher.comnih.gov
CAS Number 56108-12-4 thermofisher.comnih.gov
Molecular Formula C11H15NO thermofisher.comnih.gov
Appearance White Powder thermofisher.com
Melting Point 169.5-175.5 °C thermofisher.com

Research Findings on the Synthesis of N-tert-butyl Amides

CatalystReactantsProductYieldReference
Cu(OTf)2 (5 mol%)Benzonitrile, di-tert-butyl dicarbonateN-tert-butyl benzamide89% researchgate.net
Cu(OTf)2 (5 mol%)3-Methylbenzonitrile, di-tert-butyl dicarbonateN-(tert-butyl)-3-methylbenzamide82% researchgate.net
Cu(OTf)2 (5 mol%)3-Fluorobenzonitrile, di-tert-butyl dicarbonateN-(tert-butyl)-3-fluorobenzamide84% researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1266068 4-Tert-butylbenzamide CAS No. 56108-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPMBJSGYWWHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022295
Record name p-(tert-Butyl)benzamide
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56108-12-4
Record name p-(tert-Butyl)benzamide
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Record name p-(tert-Butyl)benzamide
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Record name 4-(TERT-BUTYL)BENZAMIDE
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Record name P-(TERT-BUTYL)BENZAMIDE
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Chemical Reactivity and Transformation Studies of 4 Tert Butylbenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-tert-butylbenzamide is susceptible to electrophilic substitution, with the regiochemical outcome determined by the directing effects of the two substituents: the tert-butyl group and the amide group.

The tert-butyl group is an activating, ortho-para directing group. This is primarily due to its electron-donating inductive effect, which stabilizes the transition state of electrophilic attack at the ortho and para positions. stackexchange.com However, the significant steric bulk of the tert-butyl group often hinders electrophilic attack at the ortho position, leading to a preference for substitution at the para position. stackexchange.comlibretexts.org For instance, the nitration of tert-butylbenzene (B1681246) yields a mixture of ortho, meta, and para products, with the para isomer being the major product. stackexchange.comlibretexts.org

Conversely, the benzamide (B126) group is a deactivating, meta-directing group for electrophilic aromatic substitution. The electron-withdrawing nature of the carbonyl group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

When both groups are present in this compound, their opposing effects govern the position of substitution. The activating ortho-para directing effect of the tert-butyl group and the deactivating meta-directing effect of the amide group result in complex reactivity patterns.

Nucleophilic aromatic substitution on the unmodified benzene (B151609) ring of this compound is generally not favored due to the electron-rich nature of the aromatic ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate nucleophilic attack. nih.gov

Amide Bond Transformations and Modifications

The amide bond in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives through N-functionalization, as well as cleavage through hydrolysis.

N-Functionalization and Derivatization Reactions

The nitrogen atom of the amide group in this compound can be functionalized through various reactions, leading to a diverse range of derivatives. These reactions typically involve the substitution of the hydrogen atom on the nitrogen.

N-Alkylation: The amide can be N-alkylated to produce N-alkyl-4-tert-butylbenzamides. For example, N-butyl-4-tert-butylbenzamide and N-(sec-butyl)-4-tert-butylbenzamide have been synthesized. uni.lusigmaaldrich.com

N-Acylation and Related Reactions: The amide nitrogen can also undergo acylation or react with other electrophiles. An example is the formation of 4-acetamido-N-tert-butylbenzamide, where an acetyl group is attached to a nitrogen atom of a related precursor. nih.gov Further derivatization can lead to compounds like N-(4-(aminosulfonyl)phenyl)-4-tert-butylbenzamide. nih.gov

The synthesis of N-(4-aminophenyl)-4-tert-butylbenzamide demonstrates the introduction of a substituted phenyl group on the amide nitrogen, creating a more complex molecular architecture. nih.gov

A selection of N-functionalized derivatives of this compound is presented in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
N-butyl-4-tert-butylbenzamideC15H23NO233.35 uni.lusigmaaldrich.com
N-(sec-butyl)-4-tert-butylbenzamideC15H23NO233.35 sigmaaldrich.com
4-Amino-N-(tert-butyl)benzamideC11H16N2O192.26 biosynth.com
4-Acetamido-N-tert-butylbenzamideC13H18N2O2234.29 nih.gov
N-(4-(Aminosulfonyl)phenyl)-4-tert-butylbenzamideC17H20N2O3S332.42 nih.gov
N-(3-aminophenyl)-4-tert-butylbenzamideC17H20N2O268.36 nih.gov

Hydrolysis and Amidation Pathways

Under appropriate conditions, the amide bond of this compound can be cleaved through hydrolysis to yield 4-tert-butylbenzoic acid and ammonia (B1221849). wikipedia.org This reaction is a fundamental transformation of amides. The industrial synthesis of 4-tert-butylbenzoic acid is typically achieved through the oxidation of p-tert-butyltoluene. wikipedia.orgresearchgate.netgoogle.com

The reverse reaction, amidation, is the basis for the synthesis of this compound. A common laboratory and industrial method involves the reaction of 4-tert-butylbenzoyl chloride with ammonia or an appropriate amine.

Redox Chemistry of this compound and its Derivatives

The redox chemistry of this compound involves the oxidation of its aromatic and amine moieties, as well as the reduction of the amide group.

Oxidation Reactions of Aromatic and Amine Moieties

The aromatic ring of this compound is generally resistant to oxidation under mild conditions. The tert-butyl group, lacking benzylic hydrogens, is inert to common oxidizing agents like potassium permanganate (B83412) (KMnO4). libretexts.orglibretexts.org Under harsh conditions, however, oxidative cleavage of the aromatic ring can occur. stackexchange.com

The oxidation of the amine moiety in primary amides is not a common transformation. However, the oxidation of related compounds provides some insight. For instance, the oxidation of tertiary alkyl amines with KMnO4 can lead to the formation of nitro compounds. embibe.com The enzymatic oxidation of related phenolic compounds like 4-tert-butylcatechol (B165716) has also been studied. nih.gov

Reduction Reactions to Amine and Other Derivatives

The amide group of this compound can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, which converts the amide to the corresponding amine, 4-tert-butylbenzylamine. masterorganicchemistry.comadichemistry.comlibretexts.orgstackexchange.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides. libretexts.org The reaction with LiAlH4 proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The resulting product, 4-tert-butylbenzylamine, is a stable compound with various applications in organic synthesis. nih.govlookchem.com

The reduction of related ketones, such as 4-tert-butylcyclohexanone, with hydride reagents like NaBH4 and LiAlH4 has been studied and shows stereoselectivity, yielding a mixture of cis and trans alcohols. wpmucdn.comtamu.edu While not a direct reaction of this compound, these studies provide valuable information on the stereochemical influence of the bulky tert-butyl group in reduction reactions.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butylbenzamide and Its Complexes

X-ray Crystallography of 4-Tert-butylbenzamide and its Derivatives

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on this compound and related structures have provided invaluable insights into its solid-state conformation, as well as the intermolecular forces that govern its crystal lattice.

A study on the crystal structure of p-(tert-Butyl)benzamide reveals its crystallographic parameters. nih.gov

ParameterValue
FormulaC₁₁H₁₅NO
Space groupP 1 21/c 1
a (Å)12.9943
b (Å)9.4749
c (Å)8.0539
α (°)90.00
β (°)93.777
γ (°)90.00
Data from the Crystallography Open Database (COD) entry 4130606, as cited in PubChem CID 92014. nih.gov

In the solid state, the molecular geometry of this compound is characterized by a nearly planar benzamide (B126) moiety. The planarity is a consequence of the resonance delocalization between the lone pair of the nitrogen atom and the carbonyl group, which imparts a partial double bond character to the C-N bond. libretexts.org The tert-butyl group, attached at the para position of the benzene (B151609) ring, exhibits a tetrahedral geometry. The torsional angle between the plane of the phenyl ring and the amide group is a critical conformational parameter. In related benzamides, this angle is influenced by the nature and position of the substituents on the aromatic ring. For this compound, the steric bulk of the tert-butyl group does not significantly distort the planarity of the benzamide core, allowing for efficient crystal packing.

Hydrogen bonds are the most significant directional interactions governing the supramolecular assembly of this compound in the crystalline state. bgu.ac.il The primary amide functionality provides both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual nature allows for the formation of robust hydrogen-bonding networks. A common motif observed in the crystal structures of primary amides is the "amide ladder," where molecules are linked by pairs of N-H···O hydrogen bonds. ucc.ie These interactions can form chains or more complex two-dimensional and three-dimensional networks. ucc.ieresearchgate.net In addition to the strong N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions may also be present, further stabilizing the crystal structure. The interplay of these various intermolecular forces results in a highly ordered and stable crystalline solid. bgu.ac.il

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. azom.comnanalysis.com For this compound and its complexes, advanced NMR methods provide detailed information about its molecular structure, conformation, and intermolecular interactions.

The ¹H NMR spectrum of a related compound, N-(tert-butyl)benzamide, shows characteristic signals for the aromatic protons, the amide proton, and the tert-butyl protons. rsc.org The chemical shift of the amide proton is particularly sensitive to its environment and can provide insights into hydrogen bonding. acs.org The tert-butyl group gives rise to a sharp, intense singlet in the ¹H NMR spectrum, a characteristic feature that can be used as a spectroscopic probe. nih.gov

Dynamic NMR (DNMR) studies can be employed to investigate the restricted rotation around the C-N amide bond. azom.comnanalysis.com Due to the partial double bond character of this bond, the rotation is hindered, and at low temperatures, separate signals may be observed for atoms or groups that are chemically equivalent under conditions of free rotation. libretexts.org The energy barrier for this rotation can be quantified using variable temperature NMR experiments.

Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms within the molecule, confirming the structure of this compound and its derivatives. For complexes of this compound, NMR can be used to identify the binding site and to probe the conformational changes that occur upon complexation. nih.gov

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of aromatic amides, including this compound, is typically characterized by a prominent molecular ion peak [M]⁺•. nih.gov A common and diagnostic fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, leading to the formation of a resonance-stabilized benzoyl cation. nih.govyoutube.com In the case of this compound, this would result in a fragment ion corresponding to the 4-tert-butylbenzoyl cation. This cation can further lose a molecule of carbon monoxide (CO) to form a 4-tert-butylphenyl cation. youtube.com

Another significant fragmentation process for primary amides is the cleavage of the R-CONH₂ bond, which for this compound would lead to a fragment at m/z 44, corresponding to [CONH₂]⁺•. nih.gov

Predicted Fragmentation of this compound in EI-MS:

Fragment IonProposed Structurem/z (mass-to-charge ratio)
[C₁₁H₁₅NO]⁺• (Molecular Ion)[C₆H₄(C(CH₃)₃)CONH₂]⁺•177
[C₁₁H₁₅O]⁺[C₆H₄(C(CH₃)₃)CO]⁺161
[C₁₀H₁₃]⁺[C₆H₄(C(CH₃)₃)]⁺133
[CH₄N]⁺•[CONH₂]⁺•44

Note: The m/z values are nominal masses.

In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often the base peak. unl.pt Collision-induced dissociation (CID) of this ion in tandem mass spectrometry (MS/MS) experiments can be used to elicit structurally informative fragment ions, often following similar pathways to those observed in EI-MS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of molecules. nih.govnih.gov The vibrational spectrum of this compound exhibits characteristic bands corresponding to the various functional groups present in the molecule.

Key Vibrational Frequencies for this compound:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Symmetric & Asymmetric Stretching3400 - 3100
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic, tert-butyl)Stretching2960 - 2870
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1640 - 1550
C-C (Aromatic)Stretching1600 - 1450
C-N (Amide)Stretching1400 - 1200

The position, intensity, and shape of these bands are sensitive to the molecular environment, including hydrogen bonding and conformation. The Amide I band (primarily C=O stretching) is particularly sensitive to hydrogen bonding; a shift to lower wavenumbers is indicative of stronger hydrogen bonding interactions. The N-H stretching vibrations also provide direct evidence of hydrogen bonding. In the solid state, these bands are often sharper and may show splitting compared to the solution phase, reflecting the ordered environment of the crystal.

Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching modes of the aromatic ring and the symmetric stretching of the tert-butyl group are often strong in the Raman spectrum. A combined analysis of both IR and Raman spectra allows for a more complete and unambiguous assignment of the vibrational modes of this compound. nih.gov

Computational Chemistry and Mechanistic Elucidation of 4 Tert Butylbenzamide Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of computational studies on 4-tert-butylbenzamide. These methods allow for the detailed analysis of the molecule's electronic structure, which governs its reactivity.

Investigation of Electronic Effects of the tert-Butyl Group

The tert-butyl group, a prominent feature of this compound, exerts significant electronic effects on the molecule. Computational models, such as DFT, are employed to analyze these effects, for instance, in the context of DNA adduct formation. The electron-donating nature of the tert-butyl group can activate the benzene (B151609) ring, influencing its reactivity in reactions like nucleophilic acyl substitution. These computational approaches can predict charge distribution and identify reactive sites within the molecule.

In derivatives of this compound, the electronic properties can be further tuned. For example, in studies of N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, it was observed that electron-donating groups like the tert-butyl group on the benzamide (B126) moiety led to a red shift in absorption maxima. doi.org

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been crucial in mapping the reaction pathways involving this compound. For instance, in iridium-catalyzed hydroamination reactions, mechanistic studies revealed that the resting state of the catalyst and the turnover-limiting steps are key to understanding the reaction's progress. escholarship.org Similarly, the mechanism of C-H amination of N-tert-butylbenzamide with azides catalyzed by Group 9 metals (Co, Rh, Ir) has been investigated computationally. researchgate.net These studies detail a proposed catalytic cycle involving the formation of a metal-nitrenoid intermediate, intramolecular insertion, and protodemetalation. researchgate.net

In the context of palladium-catalyzed aminocarbonylation, computational studies supported the significant influence of steric effects on the stability and reactivity of the parent amido complex. core.ac.uk Furthermore, high-resolution mass spectrometry (HRMS) analysis, combined with isotopic labeling, has been used to support the formation of a ruthenium nitride intermediate in reactions involving 4-(tert-butyl)benzamide, where it acts as a distinct, L-type ligand. acs.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also used to predict spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For derivatives of this compound, predicted ¹H and ¹³C NMR chemical shifts are used to identify key signals. For example, in N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide, the tert-butyl protons are predicted to resonate around δ 1.35 ppm. Similarly, for N-butyl-4-tert-butylbenzamide, the tert-butyl protons are predicted near 1.5 ppm. vulcanchem.com Mass spectrometry fragmentation patterns can also be predicted, aiding in the structural elucidation of these complex molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility of this compound and its interactions with surrounding solvent molecules. nih.govmdpi.com These simulations can reveal the preferred shapes (conformations) the molecule adopts and how these are influenced by the solvent environment.

A computational study on the effect of a tertiary butyl group on polar solvation dynamics in aqueous solution has provided insights into how such groups can retard the dynamics of the surrounding water molecules. arxiv.org Infrared spectroscopy studies of N-tert-butyl benzamide in various organic solvents, correlated with solvent parameters, have shown that self-association and steric effects are major factors determining the position of the carbonyl group's vibrational band. researchgate.netresearchgate.net These experimental findings can be rationalized and further explored through MD simulations, which can model the specific interactions between the solute and solvent molecules. arabjchem.org

In Silico Modeling for Ligand-Receptor Interactions in Biological Systems

The interaction of this compound and its derivatives with biological targets is a key area of research, often explored using in silico modeling techniques like molecular docking. researchgate.net These methods predict how a ligand, such as a this compound derivative, might bind to the active site of a protein receptor.

For example, the this compound moiety has been identified as a favored component in the design of Farnesoid X Receptor (FXR) ligands. researchgate.net In the development of inhibitors for Bruton's tyrosine kinase (BTK), molecular modeling of a this compound-containing analogue in the BTK binding site has been used to guide the rational design of new inhibitors. wgtn.ac.nz Similarly, docking studies have been employed to predict the binding of N-(tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide derivatives to the VEGFR-2 active site. tandfonline.com

These computational approaches help in understanding the structure-activity relationships (SAR), where modifications to the chemical structure are correlated with changes in biological activity. For instance, the bulky tert-butyl group is often designed to occupy hydrophobic pockets in target enzymes. vulcanchem.com

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its properties. For this compound, QSPR models can be used to predict various physicochemical properties and biological activities.

A QSAR (Quantitative Structure-Activity Relationship) database includes data for this compound, specifically its 96-hour fathead minnow toxicity. qsardb.org Such databases are valuable for predicting the environmental impact and potential toxicity of chemical compounds. QSAR models have also been reported for predicting the complexation of a diverse set of organic compounds, which could potentially include this compound, with β-cyclodextrins. chemsrc.com In the context of drug design, QSAR and docking studies have been applied to derivatives like N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide. researchgate.net

Biological and Pharmaceutical Research Applications of 4 Tert Butylbenzamide Derivatives

Role of 4-Tert-butylbenzamide as a Synthetic Precursor for Biologically Active Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it is a key component in the synthesis of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. The synthesis process involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, including 4-tert-butylbenzoic acid (from which this compound can be derived), using coupling agents like EDCI and HOBt. nih.govresearchgate.net This highlights its utility as a building block for creating libraries of compounds with potential pharmacological activities. The tert-butyl group in this compound is a significant feature, often contributing to the lipophilicity of the resulting derivatives, which can influence their biological activity and pharmacokinetic properties. The versatility of the benzamide (B126) group allows for a wide range of chemical transformations, making it an attractive scaffold for medicinal chemists. The synthesis of biologically active natural products, such as aspergillides A and B, from biomass-derived platform chemicals also underscores the broader principles of synthesizing complex bioactive molecules, a field where versatile precursors are essential. rsc.org

Pharmacological Studies on this compound Derivatives

Derivatives of this compound have been the subject of numerous pharmacological studies, revealing a broad spectrum of biological activities. These investigations are critical in the ongoing search for new and effective therapeutic agents for a variety of diseases.

Derivatives of this compound have demonstrated significant anti-inflammatory properties. A series of newly synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate analogues were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.govresearchgate.net Several of these compounds exhibited promising anti-inflammatory effects, with some showing activity comparable to the standard drug, indomethacin. nih.govresearchgate.net The mechanism of this anti-inflammatory action is believed to be, in part, through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.gov In silico docking studies have been used to explore the binding modes of these derivatives within the active site of the COX-2 enzyme, providing further insight into their mechanism of action. nih.gov

Furthermore, the inhibition of cytosolic phospholipase A2α (cPLA2α) is a key target for the development of novel anti-inflammatory drugs. nih.govresearcher.life This enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.gov While direct studies on this compound derivatives and cPLA2α are not extensively detailed in the provided information, the focus on developing inhibitors for this enzyme highlights a potential area of investigation for these compounds. nih.govresearcher.lifemedsci.cn

Table 1: Anti-inflammatory Activity of Selected tert-butyl 2-(substituted benzamido) phenylcarbamate Derivatives

Compound Percentage Inhibition of Edema (%) Time (h)
4i 54.239 9-12
4a 54.130 9-12
Indomethacin (Standard) - -

Data synthesized from research on tert-butyl (substituted benzamido)phenylcarbamate derivatives. nih.govresearchgate.net

Research has shown that derivatives incorporating the benzamide scaffold exhibit notable antimicrobial properties. For example, novel 4-nitrobenzamide (B147303) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing high potency against various microorganisms. ijpbs.com Similarly, studies on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have revealed marked antibacterial and antifungal effects. semanticscholar.org These compounds demonstrated inhibitory effects on S. aureus and C. albicans, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.75 μg/mL and 1.56 to 20.0 μg/mL, respectively. semanticscholar.org

In the realm of antifungal research, novel benzamide derivatives containing a triazole moiety have been synthesized and tested against several phytopathogenic fungi. nih.gov Many of these derivatives showed good activity, with some exhibiting excellent potency, even superior to the commercial fungicide myclobutanil. nih.gov For instance, one compound displayed an EC50 value of 1.77 µg/mL against Alternaria alternata. nih.gov Another compound showed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. nih.gov The presence of fluorine or chlorine on the benzene (B151609) ring was found to significantly improve the antifungal activity. nih.gov

Table 2: Antimicrobial Activity of Selected Benzamide and Related Derivatives

Compound/Derivative Class Target Organism(s) Activity Metric Result
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative S. aureus MIC 0.78 - 3.75 µg/mL
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative C. albicans MIC 1.56 - 20.0 µg/mL
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) Alternaria alternata EC50 1.77 µg/mL
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6k) Various fungi EC50 0.98 - 6.71 µg/mL

Data compiled from studies on various benzamide and tert-butyl containing derivatives. semanticscholar.orgnih.gov

The benzamide scaffold is a constituent of various compounds investigated for their anticancer potential. For instance, derivatives of azaphenothiazines, which are structurally related to some benzamide-containing compounds, have been studied for their anti-proliferative properties. While direct evidence linking this compound derivatives to anticancer activity is emerging, the broader class of benzamides is of significant interest in oncology research. The exploration of cytotoxicity is a fundamental aspect of developing new anticancer agents, and it is plausible that derivatives of this compound could be designed to exhibit selective toxicity towards cancer cells.

While direct studies on the neuroprotective effects of this compound are not extensively covered, related compounds have shown promise in this area. For example, tert-butylhydroquinone (B1681946) (tBHQ), a phenolic antioxidant, has been shown to suppress neuroinflammation and oxidative stress, which are key factors in the pathology of various brain diseases such as Alzheimer's disease and Parkinson's disease. nih.gov tBHQ exerts its neuroprotective effects by activating the Nrf2 pathway and reducing NF-κB activity. nih.gov Another compound, 3-N-butylphthalide (NBP), has demonstrated significant neuroprotective effects in the context of ischemic stroke and other neurological disorders by targeting multiple mechanisms including oxidative stress, mitochondrial dysfunction, and inflammation. nih.gov These findings suggest that the incorporation of a tert-butyl group, a feature of this compound, into various molecular scaffolds could be a viable strategy for developing novel neuroprotective agents. The multitargeted effects of compounds like NBP highlight the potential for designing new therapies for complex neurological conditions. nih.gov

Derivatives of this compound have been investigated as inhibitors of various enzymes, which is a common strategy in drug discovery. A significant area of this research is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are therapeutic targets for Alzheimer's disease, as their inhibition can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Various classes of compounds, including uracil (B121893) derivatives and khellactone-type coumarins, have been shown to inhibit AChE and BuChE. nih.govnih.gov For example, a specific khellactone (B107364) coumarin (B35378) derivative, 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13), was found to be a potent inhibitor of AChE with an IC50 value of 9.28 µM. nih.gov Another related compound was a potent and selective inhibitor of BuChE. nih.gov The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme. nih.gov While direct studies on this compound derivatives as Bruton's Tyrosine Kinase (BTK) inhibitors are not detailed in the provided information, BTK is a clinically validated target in B-cell malignancies and autoimmune diseases, making it an attractive target for the development of new inhibitors.

Table 3: Enzyme Inhibitory Activity of Related Derivatives

Compound Class/Derivative Target Enzyme Activity Metric Result
Uracil derivative (Compound 4) Acetylcholinesterase (AChE) IC50 0.088 µM
Uracil derivative (Compound 4) Butyrylcholinesterase (BuChE) IC50 0.137 µM
Khellactone coumarin (PJ13) Acetylcholinesterase (AChE) IC50 9.28 µM

Data from studies on enzyme inhibition by various chemical derivatives. nih.govnih.gov

Research on this compound Derivatives in HIV Treatment Remains Largely Unexplored

Investigational Therapeutic Applications in HIV Infections

Initial searches for benzamide derivatives with anti-HIV activity identified compounds such as SP-10 and AH0109. However, a detailed analysis of their chemical structures confirms that they are not derivatives of this compound. SP-10 is identified as N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide, and AH0109 is 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide. These findings highlight the importance of precise chemical classification in drug discovery and underscore the lack of specific research into this compound derivatives for HIV.

Structure-Activity Relationship (SAR) Investigations

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug development, providing critical insights into how chemical modifications of a core structure influence its biological activity. A review of the literature did not yield any specific SAR studies focused on a this compound scaffold for anti-HIV activity.

One study on a different class of compounds, mercaptobenzamides, investigated the impact of various substituents on their anti-HIV-1 maturation activity. Within this study, a derivative with a tert-butyl group on the terminal amide was synthesized. The research noted that this substitution led to increased hydrophobicity and was not well-tolerated, suggesting that bulky aliphatic groups at that specific position might not be favorable for activity. However, this information is not directly applicable to the this compound core structure and only offers a tangential insight into the potential role of a tert-butyl group in a different molecular context.

There is no available information on ligand design and optimization based on SAR data for this compound derivatives in the context of HIV research.

Preclinical Evaluation and Efficacy Studies

Comprehensive searches for preclinical data, including in vitro and in vivo efficacy studies, for this compound derivatives against HIV did not yield any specific results. The scientific literature does not appear to contain reports of such compounds advancing to the preclinical evaluation stage for this indication.

Material Science Applications of 4 Tert Butylbenzamide Derivatives

Polymer Synthesis and Characterization

The unique structure of 4-tert-butylbenzamide, featuring a bulky tert-butyl group and a reactive amide functionality, suggests its potential as a monomer or a modifying agent in polymer synthesis.

Incorporation into Poly(benzoxazole-amide-imide) Films for High Thermal Stability

Poly(benzoxazole-amide-imide)s (PBAIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of different monomers into the polymer backbone is a common strategy to tailor their properties. While no direct studies on the use of this compound in PBAIs were found, the introduction of a tert-butyl group can be hypothesized to influence the polymer's properties in several ways. The bulky nature of the tert-butyl group could potentially disrupt polymer chain packing, leading to increased solubility and processability of the resulting PBAI. This is a significant advantage as many high-performance polymers suffer from poor solubility, making their processing challenging. However, this disruption might also lead to a slight decrease in thermal stability compared to more regularly packed structures. Further research would be needed to synthesize and characterize PBAIs incorporating a diamine derivative of this compound to validate these hypotheses and to determine the precise impact on thermal properties.

Development of Specialty Polymers with Tunable Properties

The principle of using monomers with specific functional groups to create polymers with desired, or "tunable," properties is a cornerstone of polymer chemistry. The tert-butyl group in a polymer chain can significantly affect its properties. For instance, in other polymer systems, the presence of tert-butyl groups has been shown to enhance solubility, increase the glass transition temperature (Tg), and improve the mechanical properties of the resulting polymers. A study on a novel aromatic polyimide containing a 4-tert-butyl group, synthesized from 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate), demonstrated that the resulting polyimide was soluble and could be cast into a flexible and transparent film. koreascience.kr This suggests that incorporating this compound derivatives into other polymer backbones could be a viable strategy for developing specialty polymers with a desirable combination of processability and performance characteristics.

Applications in Advanced Organic Materials and Functional Coatings

The properties of this compound derivatives could lend themselves to applications in advanced organic materials and functional coatings. For example, the amide group can participate in hydrogen bonding, which can be exploited to create materials with specific self-healing or responsive properties. Furthermore, the aromatic ring can be functionalized to introduce other desired properties.

In the context of functional coatings, research has been conducted on incorporating other benzamide (B126) derivatives, such as N,N-diethyl-3-methylbenzamide (DEET), into polymer films to create functional textile coatings with repellent properties. mdpi.com This demonstrates the principle of using benzamide structures to impart specific functionalities to coatings. While the specific applications of this compound in this area are not documented, its chemical structure suggests potential for similar functionalization strategies.

Self-Assembling Systems and Supramolecular Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures. Hydrogen bonding, a key feature of the amide group in this compound, is a powerful tool for directing self-assembly. The interplay between the hydrogen-bonding amide groups and the hydrophobic tert-butyl groups could lead to the formation of interesting supramolecular architectures, such as nanofibers, gels, or liquid crystals.

While no research has been published on the self-assembly of this compound itself, studies on other N-tert-butyl amides have shown their utility in constructing complex molecular architectures. For instance, the N-tert-butyl amide group is found in various compounds that exhibit specific biological activities, which often rely on their molecular recognition and self-assembly properties. researchgate.net The investigation of the self-assembly behavior of specifically designed this compound derivatives could be a promising avenue for the development of new supramolecular materials with novel functions.

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradability Studies

Information regarding the environmental persistence and biodegradability of 4-tert-butylbenzamide is limited in publicly accessible scientific literature and databases. While some Safety Data Sheets (SDS) suggest that persistence is unlikely and that the compound is not known to be non-degradable in wastewater treatment plants, these sources also explicitly state that no specific experimental data is available to substantiate these claims.

Without results from standardized biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 301, the precise environmental half-life and the ultimate fate (e.g., mineralization to CO2, water, and inorganic salts) of this compound in water, soil, and sediment remain undetermined.

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of a substance refers to its likelihood of being absorbed by an organism and accumulating in its tissues at a concentration higher than in the surrounding environment. This potential is often initially assessed using the octanol-water partition coefficient (log K_ow_).

For this compound, a log K_ow_ value has been reported, which provides an indication of its lipophilicity. A substance with a higher log K_ow_ is more likely to partition into the fatty tissues of organisms.

ParameterValueReference
log K_ow_ (experimental)2.65 rsc.org

A log K_ow_ value of 2.65 suggests a moderate potential for bioaccumulation. rsc.org However, this is an indirect measure. A more direct indicator is the Bioconcentration Factor (BCF), which is determined through experimental studies with aquatic organisms. Currently, no experimental BCF data for this compound are available in the reviewed scientific literature. Therefore, while the log K_ow_ value provides a preliminary assessment, the actual bioaccumulation behavior of the compound in environmental systems has not been experimentally quantified.

Mobility in Soil and Aquatic Environments

The mobility of this compound in the environment determines its distribution between soil, water, and air. Key parameters for assessing mobility include water solubility and the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_). There is currently no available information on these specific parameters for this compound in scientific databases.

The log K_ow_ value of 2.65 suggests that the compound will have a tendency to adsorb to organic matter in soil and sediment. Chemicals with log K_ow_ values in this range typically exhibit low to moderate mobility in soil. This implies that if released into the environment, this compound may be more likely to remain associated with soil particles rather than leaching into groundwater. However, without experimental K_oc_ values, its actual mobility remains unconfirmed.

Ecotoxicity Assessments for Aquatic and Terrestrial Organisms

Ecotoxicity assessments evaluate the adverse effects of a chemical on various components of an ecosystem. For this compound, acute toxicity data is available for one species of fish, the fathead minnow (Pimephales promelas).

OrganismSpeciesTest DurationEndpointValue (mg/L)Reference
FishPimephales promelas (Fathead Minnow)96 hoursLC5031.9 rsc.org

The 96-hour median lethal concentration (LC50) for the fathead minnow is 31.9 mg/L. rsc.org Research into the mode of toxic action has classified p-tert-butylbenzamide as a baseline toxicant, acting via a mechanism known as non-polar narcosis (also referred to as narcosis I). scispace.comscispace.com Narcosis is a reversible, non-specific mode of action where the chemical accumulates in the cell membranes of the organism, causing disruption of membrane function without interacting with specific receptors. scispace.com The toxicity is directly related to the concentration of the substance in the biophase (the organism's tissues), and chemicals acting via this mechanism are often additive in their effects. scispace.com

There is no readily available ecotoxicity data for other aquatic organisms, such as invertebrates (e.g., Daphnia) or algae, nor for any terrestrial organisms. A comprehensive environmental risk assessment would require additional data across these different trophic levels.

Q & A

Q. What are the established synthetic routes for 4-Tert-butylbenzamide, and how can reaction conditions be optimized?

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to identify tert-butyl protons (δ ~1.3 ppm) and aromatic signals. IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₅NO: m/z 178.1232). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers design preliminary biological assays for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at concentrations of 1–100 µM. Pair with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can contradictory results in pharmacological studies of this compound derivatives be resolved?

  • Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using I² statistics (proportion of total variation due to between-study differences). For example, if IC₅₀ values vary across studies, calculate I² >50% as significant heterogeneity. Follow PRISMA guidelines to systematically review experimental variables (e.g., cell line variability, assay protocols) .

Q. What computational strategies predict this compound’s receptor-binding interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target receptors (e.g., EGFR or COX-2). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. Compare binding free energies (MM/PBSA) across derivatives to identify substituents enhancing affinity (e.g., electron-withdrawing groups at the para position) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.